Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable and environmentally friendly chemicals has driven significant research into bio-based production routes for valuable platform chemicals like propanediol. This technical guide provides an in-depth overview of the core methods for producing 1,3-propanediol (B51772) (1,3-PDO) and 1,2-propanediol (1,2-PDO) from renewable feedstocks. It is designed to be a comprehensive resource for professionals in research, development, and pharmaceuticals, offering detailed experimental insights, comparative data, and visual representations of key biological pathways.
Introduction to Bio-based Propanediol
Propanediol isomers, 1,3-PDO and 1,2-PDO (also known as propylene (B89431) glycol), are versatile chemicals with wide-ranging applications. 1,3-PDO is a key monomer for the production of polymers like polytrimethylene terephthalate (B1205515) (PTT), used in textiles and resins, and also finds use in cosmetics, lubricants, and medicines.[1][2] Traditionally, these diols have been produced through chemical synthesis from petroleum-derived feedstocks such as ethylene (B1197577) oxide and acrolein.[2][3] However, biotechnological routes using microbial fermentation offer a more sustainable alternative, utilizing renewable resources like glycerol (B35011) and glucose.[4][5]
Microbial production of propanediol has been demonstrated in a variety of native and genetically engineered microorganisms, including bacteria like Klebsiella pneumoniae, Clostridium butyricum, and Escherichia coli, as well as yeasts like Saccharomyces cerevisiae.[6][7] These processes can be more energy-efficient and have a smaller environmental footprint compared to conventional chemical methods.[8]
Production of 1,3-Propanediol
The biosynthesis of 1,3-PDO from glycerol is the most studied and commercially developed bio-based route. It typically involves a two-step enzymatic conversion.[9][10]
Microbial Strains and Metabolic Pathways
Several microorganisms are known to naturally produce 1,3-PDO from glycerol. The key enzymes in this pathway are a vitamin B12-dependent or independent glycerol dehydratase and an NADH-dependent 1,3-propanediol oxidoreductase.[3][9]
-
Klebsiella pneumoniae : This facultative anaerobe is one of the most efficient natural producers of 1,3-PDO.[11][12] It can utilize glycerol under both anaerobic and microaerophilic conditions.[11] Metabolic engineering efforts have focused on reducing byproduct formation, such as organic acids, to improve the yield and titer of 1,3-PDO.[13][14]
-
Clostridium butyricum : This strict anaerobe is another well-studied 1,3-PDO producer.[15] However, its requirement for strict anaerobic conditions can be a limitation for large-scale industrial applications.[11]
-
Engineered Escherichia coli : As a well-characterized model organism, E. coli has been extensively engineered for 1,3-PDO production.[9][10] This often involves introducing the genes for glycerol dehydratase and 1,3-propanediol oxidoreductase from natural producers.[9] Strategies to improve production include enhancing the supply of the cofactor NADPH and optimizing the expression of pathway genes.[16]
-
Saccharomyces cerevisiae : This yeast has also been engineered to produce 1,3-PDO from glycerol, offering an alternative to bacterial systems.[17]
The core metabolic pathway for the conversion of glycerol to 1,3-propanediol is illustrated below.
digraph "Glycerol_to_1_3_PDO_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
Glycerol [label="Glycerol", fillcolor="#F1F3F4", fontcolor="#202124"];
"3-HPA" [label="3-Hydroxypropionaldehyde\n(3-HPA)", fillcolor="#F1F3F4", fontcolor="#202124"];
PDO [label="1,3-Propanediol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Cofactor_in1 [label="Vitamin B12", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];
Cofactor_in2 [label="NADH + H+", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];
Cofactor_out2 [label="NAD+", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];
Glycerol -> "3-HPA" [label="Glycerol Dehydratase (GDHt)", color="#EA4335"];
"3-HPA" -> PDO [label="1,3-Propanediol Oxidoreductase (PDOR)", color="#34A853"];
Cofactor_in1 -> "Glycerol -> "3-HPA"" [arrowhead=none, style=dashed, color="#5F6368"];
Cofactor_in2 -> ""3-HPA" -> PDO" [arrowhead=none, style=dashed, color="#5F6368"];
""3-HPA" -> PDO" -> Cofactor_out2 [arrowhead=none, style=dashed, color="#5F6368"];
}
Caption: Core metabolic pathway for 1,3-propanediol production from glycerol.
Quantitative Production Data
The following table summarizes key quantitative data from various studies on 1,3-PDO production.
| Microorganism | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g or mol/mol) | Productivity (g/L/h) | Reference(s) |
| Klebsiella pneumoniae | Glycerol & Glucose | Fed-batch | 70-78 | - | - | [9] |
| Clostridium butyricum | Glycerol | Anaerobic | 70.4 | - | - | [9] |
| Engineered E. coli | Glycerol | Two-stage | 104.4 | 90.2% (g/g) | 2.61 | [9] |
| Engineered E. coli | Glucose | Fed-batch | 11.21 | 0.51 mol/mol | - | [1][18] |
| Saccharomyces cerevisiae | Glycerol | Anaerobic | - | 42.3 wt% | - | [17] |
| C. acetobutylicum (two-step) | Glucose | Batch | 25.5 | 0.24 g/g sugar | 0.16 | [19] |
Experimental Protocols
General Fermentation Protocol for 1,3-PDO Production:
-
Inoculum Preparation: A single colony of the production strain is inoculated into a seed culture medium (e.g., LB broth for E. coli) and incubated overnight at the optimal temperature (e.g., 37°C for E. coli) with shaking.
-
Bioreactor Setup: A bioreactor containing the fermentation medium is sterilized. The medium composition is critical and typically includes a carbon source (e.g., glycerol or glucose), nitrogen source, salts, and trace elements. For some organisms, supplementation with vitamin B12 is necessary.[3]
-
Fermentation: The bioreactor is inoculated with the seed culture. Fermentation parameters such as temperature, pH, and dissolved oxygen (for aerobic or microaerophilic processes) are controlled. For anaerobic fermentations, the medium is purged with an inert gas like nitrogen.[20]
-
Fed-batch Strategy: To avoid substrate inhibition and achieve high cell densities, a fed-batch strategy is often employed where the carbon source is fed continuously or intermittently.[20]
-
Sampling and Analysis: Samples are taken periodically to measure cell growth (optical density), substrate consumption, and product formation using techniques like High-Performance Liquid Chromatography (HPLC).
Downstream Processing for 1,3-PDO Purification:
A multi-step process is required to recover and purify 1,3-PDO from the fermentation broth.[21]
digraph "PDO_Purification_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
A [label="Fermentation Broth", fillcolor="#F1F3F4", fontcolor="#202124"];
B [label="Biomass Removal\n(Microfiltration/Centrifugation)", fillcolor="#FBBC05", fontcolor="#202124"];
C [label="Protein & Salt Removal\n(Ultrafiltration, Ion Exchange)", fillcolor="#FBBC05", fontcolor="#202124"];
D [label="Water Removal\n(Flash Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"];
E [label="Final Purification\n(Distillation)", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="High-Purity 1,3-PDO", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [color="#34A853"];
B -> C [color="#34A853"];
C -> D [color="#34A853"];
D -> E [color="#34A853"];
E -> F [color="#34A853"];
}
Caption: A typical downstream processing workflow for 1,3-propanediol purification.[
8]
Production of 1,2-Propanediol
The biotechnological production of 1,2-PDO can be achieved from sugars or glycerol through different metabolic pathways.[4] This often involves the metabolic engineering of microorganisms like E. coli.[22][23]
Microbial Strains and Metabolic Pathways
-
Engineered Escherichia coli : Several pathways have been engineered in E. coli for 1,2-PDO production. One common route involves the conversion of the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP) to methylglyoxal (B44143), which is then reduced to 1,2-PDO.[22][24] Key enzymes in this pathway include methylglyoxal synthase and glycerol dehydrogenase.[22] Another approach involves the expression of aldose reductase.[7]
The metabolic pathway for the production of (R)-1,2-propanediol from glucose in engineered E. coli is depicted below.
digraph "Glucose_to_1_2_PDO_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"];
DHAP [label="Dihydroxyacetone\nPhosphate (DHAP)", fillcolor="#F1F3F4", fontcolor="#202124"];
Methylglyoxal [label="Methylglyoxal", fillcolor="#F1F3F4", fontcolor="#202124"];
Lactaldehyde [label="(R)-Lactaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"];
PDO [label="(R)-1,2-Propanediol", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Glucose -> DHAP [label="Glycolysis", color="#EA4335"];
DHAP -> Methylglyoxal [label="Methylglyoxal Synthase (mgsA)", color="#EA4335"];
Methylglyoxal -> Lactaldehyde [label="Glycerol Dehydrogenase (gldA)", color="#34A853"];
Lactaldehyde -> PDO [label="1,2-Propanediol Oxidoreductase (fucO)", color="#34A853"];
}
Caption: Engineered metabolic pathway for (R)-1,2-propanediol production from glucose.
Quantitative Production Data
The table below presents a summary of quantitative data for 1,2-PDO production.
| Microorganism | Substrate | Fermentation Mode | Titer (g/L) | Yield (g/g) | Reference(s) |
| Engineered E. coli | Glucose | Anaerobic | 0.25 | - | [22] |
| Engineered E. coli | Glucose | Anaerobic | 0.7 | - | [22][24] |
| Engineered E. coli | Glucose | Fed-batch | 4.5 | 0.19 | [25] |
| Engineered E. coli | Glycerol | - | 5.6 | 0.213 | [23] |
Experimental Protocols
Protocol for 1,2-PDO Production in Engineered E. coli :
-
Strain Construction: The E. coli host strain is genetically modified to express the necessary enzymes for the 1,2-PDO pathway, such as methylglyoxal synthase and glycerol dehydrogenase.[22][25] Genes for competing byproduct pathways, like lactate (B86563) production, may be deleted to improve yield.[25]
-
Culture Conditions: Fermentations are typically carried out in defined minimal media with glucose as the carbon source. The process is often run under anaerobic or microaerophilic conditions to favor the desired metabolic flux.
-
Induction of Gene Expression: The expression of the engineered pathway genes is often controlled by an inducible promoter (e.g., IPTG-inducible).
-
Analysis: Cell growth, glucose consumption, and 1,2-PDO production are monitored using standard techniques like spectrophotometry and HPLC.
Enzymatic Synthesis
In addition to microbial fermentation, enzymatic synthesis offers a cell-free approach to propanediol production. This method can provide high stereoselectivity, which is particularly valuable for pharmaceutical applications.[4][26] For instance, combinations of lyases and alcohol dehydrogenases have been used for the stereoselective synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol.[26]
Future Perspectives
The field of bio-based propanediol production is continually evolving. Future research will likely focus on:
-
Expanding Feedstock Utilization: Developing microbial strains that can efficiently utilize lignocellulosic biomass and other low-cost, non-food feedstocks.[14]
-
Advanced Metabolic Engineering: Employing systems biology and synthetic biology tools to further optimize microbial hosts for higher titers, yields, and productivities.[5]
-
Process Integration and Optimization: Improving downstream processing to reduce costs and enhance the overall economic viability of bio-based production.[21]
-
Novel Pathways: Discovering and engineering new biosynthetic routes to propanediol to improve efficiency and reduce reliance on expensive cofactors.[1][18]
This technical guide provides a solid foundation for understanding the current state of bio-based propanediol production. As research progresses, these biotechnological methods will play an increasingly important role in the transition to a more sustainable chemical industry.
References
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- 21. researchgate.net [researchgate.net]
- 22. Metabolic engineering of a 1,2-propanediol pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. journals.asm.org [journals.asm.org]
- 25. Enhanced production of (R)-1,2-propanediol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
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